4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 1.35 (t, 3H, J=7.1 Hz): Ethyl ester CH₃
- δ 2.45 (s, 3H): 7-Methyl group
- δ 4.30 (q, 2H, J=7.1 Hz): Ethyl ester CH₂
- δ 5.15–5.35 (m, 2H): Propenyl CH₂
- δ 5.85 (m, 1H): Propenyl CH
- δ 6.90 (s, 1H): Thiazine H-5
- δ 8.25 (d, 1H, J=5.2 Hz): Pyridine H-2
- δ 9.10 (s, 1H): NH proton
¹³C NMR (100 MHz, CDCl₃):
Infrared Spectroscopy (IR)
UV-Vis Spectroscopy
- λ_max (MeOH): 265 nm (π→π* transition, conjugated diene)
- Shoulder at 310 nm (n→π* transition, carbonyl groups)
Comparative Structural Analysis with Related Pyridothiazine Analogues
Three structural variants demonstrate key differences:
| Feature | Target Compound | 2-Amino-4H-pyrido[3,2-e]thiazine | 7-Phenyl-4H-pyridothiazine |
|---|---|---|---|
| Position 2 substituent | Propenylamino | Amino | H |
| Position 7 substituent | Methyl | H | Phenyl |
| C=O frequency (IR) | 1680 cm⁻¹ | 1675 cm⁻¹ | 1695 cm⁻¹ |
| λ_max (UV) | 265 nm | 255 nm | 275 nm |
| LogP (calculated) | 2.1 | 0.8 | 3.4 |
The propenylamino group at position 2 enhances solubility in polar aprotic solvents compared to unsubstituted analogs, while the 7-methyl group reduces π-stacking interactions observed in phenyl-substituted derivatives. The ethyl ester at position 6 lowers melting point (mp 112–114°C) relative to carboxylic acid derivatives (mp >200°C).
Properties
CAS No. |
81960-08-9 |
|---|---|
Molecular Formula |
C14H15N3O3S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
ethyl 7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[3,2-e][1,3]thiazine-6-carboxylate |
InChI |
InChI=1S/C14H15N3O3S/c1-4-6-15-14-17-11(18)10-7-9(13(19)20-5-2)8(3)16-12(10)21-14/h4,7H,1,5-6H2,2-3H3,(H,15,17,18) |
InChI Key |
CISUIQAESGTLFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)N=C(S2)NCC=C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization via Amide Coupling Agents (T3P-Mediated Synthesis)
- A highly effective method for synthesizing 2,3-dihydro-4H-pyrido[3,2-e]thiazin-4-ones involves the use of the amide coupling reagent 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P).
- T3P promotes cyclization of appropriate precursors at room temperature, yielding the fused thiazine ring system efficiently.
- Advantages of T3P include:
- Safe handling and mild reaction conditions.
- Water-soluble by-products that simplify purification.
- Minimization of epimerization at the alpha-carbon to the carboxylic acid.
- This method has been successfully applied to synthesize a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e]thiazin-4-ones, which are structurally related to the target compound, indicating its applicability for the preparation of the 7-methyl-4-oxo-2-(2-propenylamino) derivative as well.
Substitution and Cyclization from Nicotinic Acid Derivatives
- The synthesis typically starts from nicotinic acid or its derivatives, which are functionalized to introduce the thiazine ring and the amino substituent.
- The carboxylic acid group is esterified to the ethyl ester form.
- The 2-(2-propenylamino) substituent is introduced via nucleophilic substitution or condensation with appropriate amines such as allylamine or propenylamine derivatives.
- Cyclization to form the thiazine ring is achieved by intramolecular condensation involving sulfur-containing reagents (e.g., mercapto compounds) and the pyridine ring system.
Raw Materials and Reagents
| Raw Material | Role in Synthesis |
|---|---|
| Nicotinic acid or derivatives | Starting pyridine ring precursor |
| Ethanol or ethylating agents | For esterification to ethyl ester |
| Allylamine or 2-propenylamine | To introduce the 2-(2-propenylamino) group |
| Sulfur-containing reagents (e.g., mercapto compounds) | For thiazine ring formation via cyclization |
| T3P (amide coupling reagent) | Promotes cyclization and amide bond formation |
Typical Reaction Conditions and Yields
| Step | Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Esterification | Acid catalysis, reflux with ethanol | 85–95 | Standard Fischer esterification |
| Amino substitution | Room temperature to mild heating | 70–90 | Nucleophilic substitution or condensation |
| Cyclization (T3P-mediated) | Room temperature, pyridine solvent | 75–90 | Mild, efficient, minimal side reactions |
| Green chemistry methods | Microwave irradiation or mechanochemistry | 80–96 | Rapid, environmentally friendly |
Research Findings and Analytical Characterization
- Products synthesized by these methods are characterized by:
- Infrared Spectroscopy (IR) confirming functional groups (carbonyl, amine, thiazine ring).
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
- Mass Spectrometry (MS) for molecular weight and purity.
- The T3P-mediated cyclization method has been reported to minimize epimerization and side reactions, improving product purity and yield.
- Green synthesis approaches have demonstrated comparable or superior yields with reduced reaction times and environmental impact.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| T3P-mediated cyclization | Room temp, amide coupling reagent | Mild, safe, high yield, easy workup | Requires T3P reagent availability |
| Traditional esterification + substitution + cyclization | Multi-step, conventional reagents | Well-established, scalable | Longer reaction times, more steps |
| Microwave-assisted synthesis | Rapid heating, green solvents | Fast, high yield, eco-friendly | Requires microwave reactor |
| Mechanochemical synthesis | Solvent-free, mortar-pestle grinding | Environmentally benign, simple | Scale-up challenges |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be explored for their potential as drug candidates. Their ability to interact with specific molecular targets makes them promising for the treatment of various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Core Heterocycle
- The target compound’s pyrido-thiazine core differs from the pyrido-pyrimidine in . The thiazine ring introduces sulfur, which may influence electronic properties and binding interactions compared to nitrogen-rich pyrimidines .
Substituent Effects
- Enhanced lipophilicity could improve membrane permeability but may affect metabolic stability .
- Ethyl Ester : Unlike the free carboxylic acid in some analogs, the ester likely enhances oral bioavailability, as seen in prodrug strategies for similar compounds .
Biological Activity
4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester (CAS Number: 81960-08-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C14H15N3O3S
- Molecular Weight : 305.35 g/mol
- Density : 1.33 g/cm³
- Boiling Point : 477.7 °C at 760 mmHg
- Flash Point : 242.7 °C
Biological Activity Overview
Research indicates that derivatives of pyrido-thiazine compounds exhibit a wide range of biological activities, including:
- Anticancer Activity : These compounds have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : They possess antibacterial and antifungal activities.
- Antioxidant Effects : The compounds may act as antioxidants, protecting cells from oxidative stress.
- Anti-inflammatory Properties : Some studies suggest potential use in reducing inflammation.
The biological activity of 4H-Pyrido(3,2-e)-1,3-thiazine derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazine derivatives inhibit key enzymes involved in cancer progression and microbial growth.
- Cell Cycle Disruption : Compounds have been noted to interfere with the cell cycle of cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : They may modulate ROS levels, contributing to their antioxidant effects.
Anticancer Activity
A study by Nayak et al. (2022) highlighted the anticancer potential of pyrido-thiazine derivatives. The compound was tested against various human cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.4 |
| MCF-7 (Breast Cancer) | 6.2 |
| A549 (Lung Cancer) | 4.8 |
Antimicrobial Activity
Research conducted by Malfara et al. (2021) showed that the compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Antioxidant Properties
A study published in the Beilstein Journal of Organic Chemistry indicated that these compounds could scavenge free radicals efficiently, suggesting their use as potential antioxidant agents.
Q & A
Q. Common Pitfalls :
- Low yield in coupling steps : Steric hindrance from the pyrido-thiazine core may reduce reactivity. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) improves efficiency.
- Isolation challenges : The compound’s moderate solubility in organic solvents necessitates chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients).
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key signals include the ethyl ester (–CH2CH3, triplet at ~1.3 ppm) and propenylamino (–NH–CH2–CH=CH2, multiplet at 5.1–5.3 ppm). The pyrido-thiazine aromatic protons appear as a singlet or doublet between 6.8–8.2 ppm .
- ¹³C NMR : The carbonyl carbons (C=O of thiazine and ester) resonate at 165–175 ppm.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) confirms molecular weight and purity (expected [M+H]⁺ ~365.12) .
Q. Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as the nucleophilic attack of propenylamine on the pyrido-thiazine core. Software like Gaussian or ORCA calculates transition-state energies to identify rate-limiting steps .
- Machine Learning (ML) : Train ML models on datasets of analogous reactions to predict optimal solvent systems, catalysts, or temperatures. For example, ICReDD’s workflow integrates experimental data with computational predictions to narrow down conditions .
Q. Example Workflow :
Pathway Screening : Simulate alternative routes (e.g., amidation before esterification).
Solvent Optimization : Compare solvation free energies in polar vs. nonpolar solvents.
Validation : Run small-scale experiments to verify computational predictions.
Advanced: How should researchers address contradictory data in studies of this compound’s reactivity?
Q. Methodological Answer :
- Root-Cause Analysis :
- Variable reaction yields : Contradictions may arise from trace moisture (hydrolyzing the ester) or oxygen sensitivity of the propenylamino group. Use inert atmosphere (N₂/Ar) and anhydrous solvents .
- Divergent spectroscopic data : Ensure consistent NMR referencing (e.g., TMS) and solvent deuteration. Cross-validate with HRMS and IR spectroscopy .
- Collaborative Frameworks : Adopt open-data platforms to share raw datasets (e.g., reaction logs, spectral files) for independent verification, as advocated in methodological innovation initiatives .
Advanced: What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Q. Methodological Answer :
- Accelerated Stability Testing :
- pH Studies : Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C, 40°C, and 60°C. The ester group is prone to hydrolysis under alkaline conditions (pH >10) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for heterocyclic esters).
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Biological Assay Design : Use in vitro models (e.g., enzyme inhibition assays) paired with molecular docking to correlate structural changes with activity.
Q. Example Analog Synthesis Table :
| Analog Modification | Synthetic Method | Biological Target | Reference |
|---|---|---|---|
| Propenyl → Benzylamino | Pd-catalyzed coupling | Kinase inhibition | |
| Thiazine → Triazolo core | Cyclocondensation | Antimicrobial activity |
Advanced: What computational tools are essential for predicting this compound’s interactions with biological targets?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model binding to protein targets (e.g., kinases). Focus on hydrogen bonding between the thiazine carbonyl and active-site residues.
- Pharmacophore Modeling : Software like Schrödinger’s Phase identifies critical interaction points (e.g., the propenylamino group’s hydrophobic interactions) .
Q. Workflow :
Docking : AutoDock Vina predicts binding poses.
Free-Energy Calculations : MM-GBSA estimates binding affinities.
Validation : Compare with experimental IC₅₀ values from enzyme assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
